molecular formula C10H16NNaO7S B8007594 C10H16NNaO7S

C10H16NNaO7S

Cat. No.: B8007594
M. Wt: 317.29 g/mol
InChI Key: VTNSDIXWBAQSLI-UHFFFAOYSA-M
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Description

C₁₀H₁₆NNaO₇S is a sodium salt characterized by a molecular weight of 317.30 g/mol (calculated from its formula). Its structure likely includes a sulfonate group (-SO₃⁻) due to the presence of sulfur and oxygen, with sodium acting as the counterion. The compound may also feature amino (-NH₂) and hydroxyl (-OH) groups, common in bioactive molecules such as antibiotics or enzyme inhibitors. While direct spectral data for this compound are unavailable in the provided evidence, its synthesis could involve green chemistry methodologies, such as the use of recyclable catalysts like A-FGO (amino-functionalized graphene oxide) .

Properties

IUPAC Name

sodium;4-aminonaphthalene-1-sulfonate;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na.4H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;;;;/h1-6H,11H2,(H,12,13,14);;4*1H2/q;+1;;;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNSDIXWBAQSLI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NNaO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate can be synthesized through the sulfonation of 4-amino-1-naphthaleneThe reaction conditions typically include the use of sulfuric acid as the sulfonating agent and elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate involves large-scale sulfonation reactors where 4-amino-1-naphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and purified to obtain the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate involves its interaction with specific molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating proton transfer reactions. The amino group can form hydrogen bonds with biological molecules, making it useful in biochemical assays. The compound’s fluorescent properties enable it to be used as a probe in various analytical techniques .

Comparison with Similar Compounds

Molecular and Functional Group Comparisons

The table below compares C₁₀H₁₆NNaO₇S with two structurally relevant compounds from the evidence:

Property C₁₀H₁₆NNaO₇S C₁₆H₁₇N₇OS () C₇H₅BrO₂ ()
Molecular Weight 317.30 g/mol 355.42 g/mol 201.02 g/mol
Key Functional Groups Sulfonate, amino Thioamide (C=S), aromatic Bromo, carboxylate
Solubility (Water) High (ionic nature) Moderate 0.687 mg/ml
Synthesis Method Likely green chemistry (e.g., A-FGO catalyst) Thiourea condensation A-FGO-catalyzed imidazole synthesis

Solubility and Bioavailability

  • C₁₀H₁₆NNaO₇S : Predicted to exhibit high aqueous solubility due to its ionic sulfonate group. This contrasts with C₇H₅BrO₂, which has low solubility (0.687 mg/ml) despite a carboxylate group, possibly due to bromine’s hydrophobic effects .
  • Log S Predictions : For C₇H₅BrO₂, computed log S values range from -1.98 to -2.63, indicating poor solubility . C₁₀H₁₆NNaO₇S likely has a higher log S (>-2) due to its charged groups.

Hazard and Stability Profiles

  • C₁₀H₁₆NNaO₇S: No direct hazard data available, but sodium sulfonates generally pose moderate risks (e.g., skin irritation).
  • C₇H₅BrO₂ : Classified with H302 (harmful if swallowed) and requires precautions like protective gloves (P280) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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